2-(Cyclopentyloxy)benzoic acid
Overview
Description
2-(Cyclopentyloxy)benzoic acid is a chemical compound that belongs to the family of benzoic acids. It has the molecular formula C13H16O3 and a molecular weight of 206.24 g/mol. This compound is characterized by a benzoic acid core with a cyclopentyloxy group attached to the second carbon of the benzene ring. It appears as a white crystalline powder and is soluble in organic solvents such as ethanol, methanol, and chloroform.
Mechanism of Action
Target of Action
It is known that benzoic acid derivatives, such as 2-(cyclopentyloxy)benzoic acid, often interact with various enzymes and receptors in the body .
Mode of Action
Benzoic acid, a related compound, is known to conjugate with glycine in the liver and is excreted as hippuric acid
Biochemical Pathways
Benzoic acid is known to be involved in the shikimate pathway for the biosynthesis of phenolic acids . It is also involved in the β-oxidative pathway, which is important in the formation of benzoic acid from phenylalanine
Pharmacokinetics
It is known that benzoic acid is conjugated to glycine in the liver and excreted as hippuric acid
Result of Action
Benzoic acid has been shown to have cytotoxic effects on various cancer cell lines
Action Environment
It is known that the stability and reactivity of boron reagents, which are often used in the synthesis of benzoic acid derivatives, can be influenced by various environmental factors
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopentyloxy)benzoic acid can be achieved through various methods. One common approach involves the reaction of 2-hydroxybenzoic acid with cyclopentyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions: 2-(Cyclopentyloxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The cyclopentyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzyl alcohol or benzaldehyde.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
2-(Cyclopentyloxy)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
2-Methoxybenzoic acid: Similar structure with a methoxy group instead of a cyclopentyloxy group.
2-Ethoxybenzoic acid: Similar structure with an ethoxy group instead of a cyclopentyloxy group.
2-Propoxybenzoic acid: Similar structure with a propoxy group instead of a cyclopentyloxy group
Uniqueness: 2-(Cyclopentyloxy)benzoic acid is unique due to the presence of the cyclopentyloxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-cyclopentyloxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c13-12(14)10-7-3-4-8-11(10)15-9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNMYGQSMHXPHFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=CC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148215-77-4 | |
Record name | 2-(cyclopentyloxy)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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